N-Benzylheptan-1-imine N-oxide
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Overview
Description
N-Benzylheptan-1-imine N-oxide is a compound that belongs to the class of N-oxides, which are characterized by the presence of an N–O bond. These compounds are known for their stability and diverse applications in organic synthesis, catalysis, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzylheptan-1-imine N-oxide typically involves the oxidation of the corresponding amine. One common method is the Cope Elimination, where a tertiary amine is treated with hydrogen peroxide and a base to form the N-oxide . The reaction proceeds through the formation of an intermediate N-hydroxyamine, which is then deprotonated to yield the N-oxide.
Industrial Production Methods: Industrial production of N-oxides often employs efficient and scalable oxidation processes. For instance, the use of sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts has been reported to yield N-oxides in excellent yields under mild conditions . This method is advantageous due to its simplicity and high efficiency.
Chemical Reactions Analysis
Types of Reactions: N-Benzylheptan-1-imine N-oxide undergoes various chemical reactions, including:
Reduction: N-oxides can be reduced back to their corresponding amines under appropriate conditions.
Substitution: The N-oxide group can act as a leaving group in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium percarbonate are commonly used oxidizing agents
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to convert N-oxides back to amines.
Substitution: Nucleophiles such as halides and alkoxides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidative cyclization can lead to the formation of isoxazolines and other cyclic structures.
Reduction: The primary product is the corresponding amine.
Substitution: Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzylheptan-1-imine N-oxide has found applications in several scientific fields:
Chemistry: It is used as an intermediate in organic synthesis and as a catalyst in selective oxidation processes.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-Benzylheptan-1-imine N-oxide involves the formation of oxime radicals, which are highly reactive intermediates. These radicals can participate in various oxidative processes, leading to the formation of new chemical bonds and functional groups . The N–O bond in the compound plays a crucial role in stabilizing the radical intermediates, thereby facilitating selective oxidation reactions.
Comparison with Similar Compounds
N-Methylmorpholine N-oxide: Known for its use as an oxidizing agent in organic synthesis.
Pyridine N-oxide: Widely used in C–H functionalization and oxidation reactions.
Trimethylamine N-oxide: Commonly employed in biochemical studies and as a stabilizing agent for proteins.
Uniqueness: N-Benzylheptan-1-imine N-oxide stands out due to its unique structural features, which allow for the formation of stable oxime radicals. This property makes it particularly useful in selective oxidation processes and the synthesis of complex organic molecules .
Properties
CAS No. |
105798-17-2 |
---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-benzylheptan-1-imine oxide |
InChI |
InChI=1S/C14H21NO/c1-2-3-4-5-9-12-15(16)13-14-10-7-6-8-11-14/h6-8,10-12H,2-5,9,13H2,1H3 |
InChI Key |
PSGCCLCKTZWYKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=[N+](CC1=CC=CC=C1)[O-] |
Origin of Product |
United States |
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